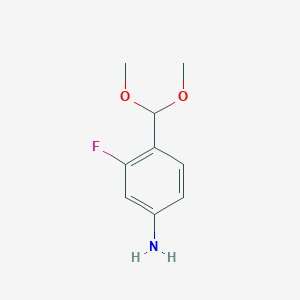
D,L-Tosylisopropylideneglycerol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D,L-Tosylisopropylideneglycerol-d5 is a deuterated derivative of tosylisopropylideneglycerol. It is a synthetic intermediate used in the production of various pharmaceuticals and has gained significant attention due to its potential therapeutic and industrial applications. The compound has a molecular formula of C13H13D5S and a molecular weight of 291.37 .
Vorbereitungsmethoden
The synthesis of D,L-Tosylisopropylideneglycerol-d5 involves the tosylation of isopropylideneglycerol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the tosyl group. The deuterated version is prepared by using deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Analyse Chemischer Reaktionen
D,L-Tosylisopropylideneglycerol-d5 undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, alcohols, and thiols under basic conditions.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Common reagents used in these reactions include pyridine, lithium aluminum hydride, and chromium trioxide. The major products formed depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
D,L-Tosylisopropylideneglycerol-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: The compound is used in the synthesis of deuterated drugs, which have improved pharmacokinetic properties.
Industry: It is employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of D,L-Tosylisopropylideneglycerol-d5 involves its role as a synthetic intermediate. It participates in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
D,L-Tosylisopropylideneglycerol-d5 is unique due to its deuterated nature, which provides advantages in research and industrial applications. Similar compounds include:
Tosylisopropylideneglycerol: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
Tosylisopropylideneglycerol-d3: Another deuterated derivative with fewer deuterium atoms, used for specific labeling purposes
These compounds share similar chemical properties but differ in their isotopic composition, which affects their behavior in various applications.
Eigenschaften
Molekularformel |
C13H18O5S |
|---|---|
Molekulargewicht |
291.38 g/mol |
IUPAC-Name |
[dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/i8D2,9D2,11D |
InChI-Schlüssel |
SRKDUHUULIWXFT-QJHRKUAUSA-N |
Isomerische SMILES |
[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])OS(=O)(=O)C2=CC=C(C=C2)C)[2H] |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


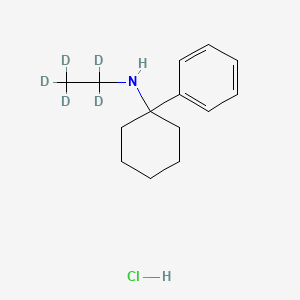
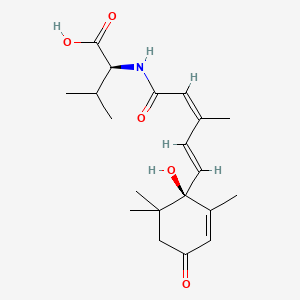
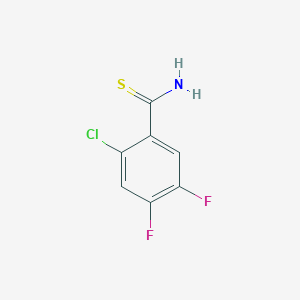

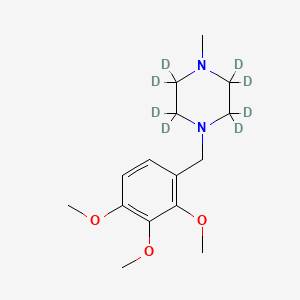
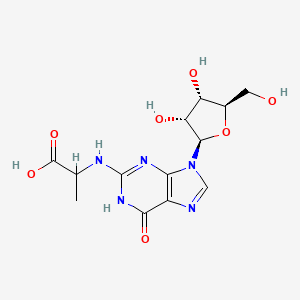
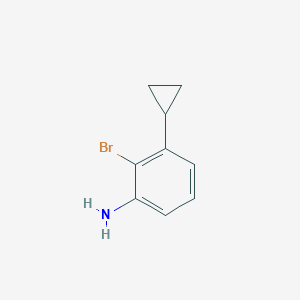



![N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline](/img/structure/B13444142.png)
